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Compound of Interest

4-bromo-5-methyl-3-nitro-1H-
Compound Name:
pyrazole

Cat. No.: B1417408

An In-Depth Technical Guide to the Biological Activity of 4-bromo-5-methyl-3-nitro-1H-
pyrazole Derivatives

A Comparative Analysis for Drug Discovery
Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a
wide array of compounds with significant pharmacological activities.[1][2][3] Derivatives of this
five-membered heterocyclic ring are known to exhibit a broad spectrum of biological effects,
including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][4]
[5][6] This guide focuses on a specific, highly functionalized scaffold: 4-bromo-5-methyl-3-
nitro-1H-pyrazole. The strategic placement of a bromine atom, a nitro group, and a methyl
group on the pyrazole ring creates a unique electronic and steric profile, suggesting a high
potential for potent and selective biological activity.

This document serves as a comprehensive comparison guide for researchers, scientists, and
drug development professionals. It will delve into the known and potential biological activities of
derivatives from this scaffold, compare their performance with other pyrazole alternatives, and
provide the detailed experimental protocols necessary to validate these findings in a laboratory
setting.
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The Strategic Advantage of the 4-bromo-5-methyl-3-
hitro-1H-pyrazole Scaffold

The therapeutic potential of a pyrazole derivative is heavily influenced by the nature and
position of its substituents.[3][7] The 4-bromo-5-methyl-3-nitro-1H-pyrazole core is
particularly noteworthy due to its combination of functional groups known to modulate biological
activity.

e The Bromo Group (Br) at C4: Halogens, such as bromine, are known to increase the
lipophilicity of a molecule. This can enhance its ability to cross cellular membranes,
potentially leading to improved bioavailability and target engagement. Furthermore, the
bromo substituent can participate in halogen bonding, a specific type of non-covalent
interaction that can contribute to the binding affinity of a ligand to its protein target.[2]

e The Nitro Group (NO2) at C3: As a strong electron-withdrawing group, the nitro moiety
significantly alters the electronic landscape of the pyrazole ring. This can be crucial for
interactions with biological targets and has been linked to enhanced cytotoxic effects in
various heterocyclic compounds.[8][9]

e The Methyl Group (CHs) at C5: The methyl group provides a point of steric bulk and can
influence the overall conformation of the molecule. Its presence can be critical for achieving
a precise fit within the binding pocket of a target enzyme or receptor.

This specific arrangement of substituents makes the 4-bromo-5-methyl-3-nitro-1H-pyrazole
scaffold a compelling starting point for the development of novel therapeutic agents.
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Seed cells in 96-well plate
(24h incubation)

'

Treat cells with serial dilutions
of pyrazole derivatives

:

Incubate for 48-72h

'

Add MTT solution
(4h incubation)

'

Remove medium, add DMSO
to dissolve formazan

y

Read absorbance at 570 nm

Y
Calculate % viability and 1C50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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